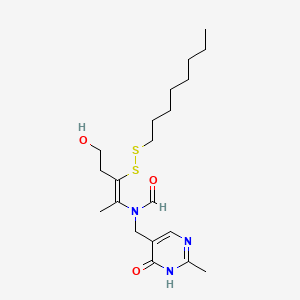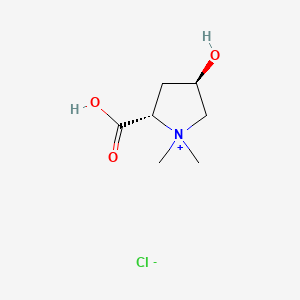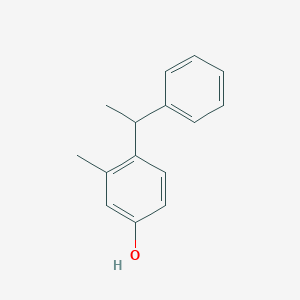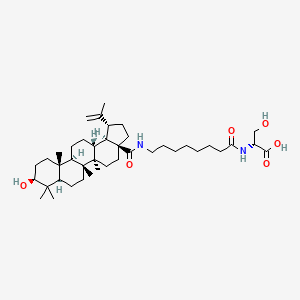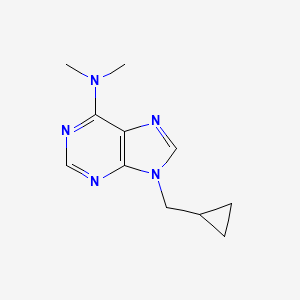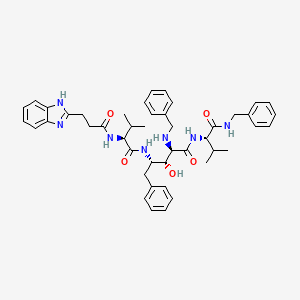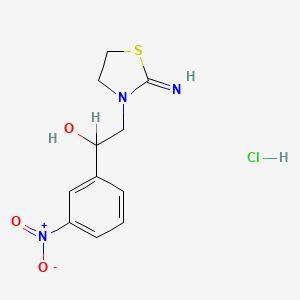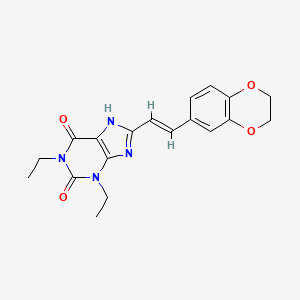![molecular formula C27H38N2O7 B12725722 3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 154336-14-8](/img/structure/B12725722.png)
3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer is a type of polyurethane that combines polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate). This polymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it suitable for various applications in the medical, industrial, and environmental fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer typically involves the following steps:
Polymerization of Caprolactone: Caprolactone is polymerized using a catalyst such as stannous octoate to form polycaprolactone.
Reaction with Dipropylene Glycol: Polycaprolactone is then reacted with dipropylene glycol under controlled conditions to form a prepolymer.
Addition of Methylenebis(phenyl isocyanate): The prepolymer is further reacted with methylenebis(phenyl isocyanate) to form the final polyurethane polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors and precise control of temperature and pressure to ensure consistent quality and properties. The process may also include additional steps such as purification and stabilization to enhance the polymer’s performance .
Types of Reactions:
Hydrolysis: The polymer undergoes hydrolysis, especially in the presence of water, leading to the breakdown of ester bonds in polycaprolactone.
Oxidation: The polymer can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.
Substitution: The isocyanate groups in methylenebis(phenyl isocyanate) can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Produces polycaprolactone oligomers and dipropylene glycol.
Oxidation: Produces carbonyl compounds and other oxidized derivatives.
Substitution: Produces substituted urethanes and other derivatives.
科学研究应用
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional materials and composites.
Biology: Employed in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability.
Medicine: Utilized in drug delivery systems, wound healing, and medical implants.
Industry: Applied in the production of coatings, adhesives, and elastomers for various industrial applications
作用机制
The polymer exerts its effects through several mechanisms:
Biodegradation: The ester bonds in polycaprolactone are hydrolyzed by enzymes or water, leading to the gradual breakdown of the polymer.
Mechanical Properties: The polymer’s mechanical strength and flexibility are attributed to the interactions between polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate).
Biocompatibility: The polymer’s biocompatibility is due to its non-toxic degradation products and its ability to support cell attachment and proliferation.
相似化合物的比较
- **Poly(lactic-co-gly
Poly(lactic acid): Another biodegradable polymer used in medical and environmental applications.
Poly(glycolic acid): Known for its high strength and biodegradability, often used in medical sutures.
属性
CAS 编号 |
154336-14-8 |
|---|---|
分子式 |
C27H38N2O7 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
3-(3-hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H14O3.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-3-1-5-9-6-2-4-8;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;7-8H,1-6H2;1-5H2 |
InChI 键 |
GSOYLJHOEWCFFV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(CO)COCCCO |
相关CAS编号 |
154336-14-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


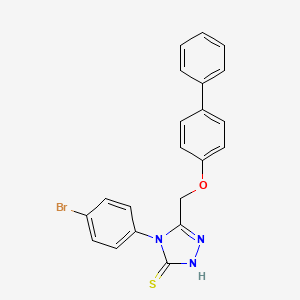
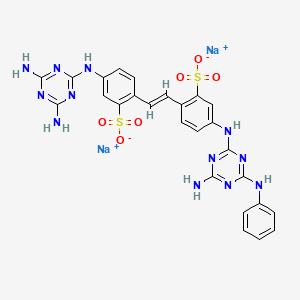
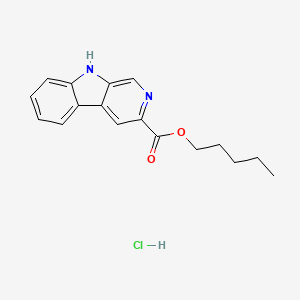
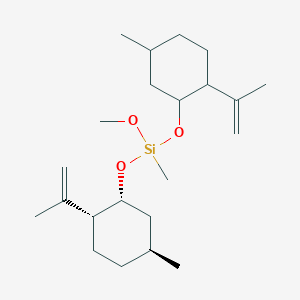
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
